FAAH Inhibitory Selectivity
Methyl 3-(2-methoxypyridin-3-yl)-3-oxopropanoate (ChEMBL ID CHEMBL1482206) exhibits minimal inhibition of human fatty acid amide hydrolase (FAAH) with IC50 > 50,000 nM in a fluorogenic assay using N-(6-methoxypyridin-3-yl)octanamide substrate [1]. In contrast, structurally optimized FAAH inhibitors (e.g., ChEMBL5086741) achieve IC50 = 142 nM in the same assay system [2], representing a >350-fold difference in potency. This pronounced lack of activity at FAAH is a defining selectivity feature that distinguishes this compound from high-potency FAAH-targeting analogs.
| Evidence Dimension | FAAH enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | > 50,000 nM |
| Comparator Or Baseline | ChEMBL5086741: IC50 = 142 nM (same assay substrate) |
| Quantified Difference | >350-fold lower potency (Target compound) |
| Conditions | Recombinant human FAAH expressed in baculovirus-infected Sf9 cells; N-(6-methoxypyridin-3-yl)octanamide substrate; 15 min incubation; fluorogenic detection of 6-methoxypyridin-3-amine formation [1][2] |
Why This Matters
This quantifiable selectivity (IC50 > 50 μM vs. 142 nM) enables researchers to use the compound as a negative control in FAAH screening cascades or as a starting scaffold for optimization campaigns requiring minimal FAAH off-target liability.
- [1] BindingDB. BDBM50463963 (CHEMBL1482206). FAAH Inhibition Data: IC50 > 5.00E+4 nM. ChEMBL Curated Entry. View Source
- [2] BindingDB. BDBM50587461 (CHEMBL5086741). FAAH Inhibition Data: IC50 = 142 nM. ChEMBL Curated Entry. View Source
